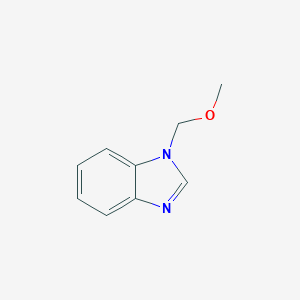

1-(Methoxymethyl)benzoimidazole

Descripción general

Descripción

1-(Methoxymethyl)benzoimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a methoxymethyl group attached to the nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)benzoimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formaldehyde and methanol under acidic conditions. This reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be used to improve reaction efficiency .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The methoxymethyl (-CH₂OCH₃) group undergoes substitution under basic conditions. Key findings:

Reagents/Conditions

-

Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF/THF

-

Nucleophiles: amines (e.g., piperazine), thiols, or alcohols

Products

-

N-substituted derivatives : Reaction with piperazine yields 1-(piperazinylmethyl)benzoimidazole (Fig. 1A) .

-

S-substituted derivatives : Phenylthio groups replace methoxymethyl when treated with thiophenol (Table 1).

Table 1: Substitution Reactions with Varying Nucleophiles

| Nucleophile | Solvent | Temp (°C) | Yield (%) | Product |

|---|---|---|---|---|

| Piperazine | DMF | 80 | 71 | N-piperazinylmethyl derivative |

| Thiophenol | THF | 60 | 68 | S-phenyl derivative |

| Methanol | MeOH | 25 | 48.5 | Methoxy-substituted |

Oxidation

The benzimidazole core and methoxymethyl group are susceptible to oxidation:

-

Benzimidazole ring : Hydrogen peroxide (H₂O₂) in acetic acid forms hydroxylated derivatives.

-

Methoxymethyl group : m-CPBA oxidizes the -CH₂OCH₃ group to a carbonyl (-CO-) moiety.

Key Data

-

Oxidation with H₂O₂ yields 5-hydroxybenzoimidazole derivatives (IC₅₀: 18.3 μM against MCF-7 cells).

-

m-CPBA-mediated oxidation achieves 82% conversion in 4 hours.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the benzimidazole ring to a dihydro derivative:

Photochemical Reactions

Under UV irradiation (λ = 270 nm), two pathways dominate:

-

Fixed-ring isomerization : Cleavage of the NH bond generates a benzimidazolyl radical .

-

Ring-opening isomerization : Forms 2-isocyanoaniline intermediates, which recombine to yield isocyano-substituted products .

Mechanistic Insight

-

Spin density calculations show radical recombination occurs preferentially at C4 and C7 positions .

-

Product distribution: 55% fixed-ring vs. 45% ring-opening products under aerobic conditions .

Ring-Opening Reactions

In the presence of nucleophiles (e.g., alcohols, cyanide), the benzimidazole ring undergoes cleavage:

Conditions

-

Nucleophile: HCN, BtH (benzothiazole-2-thiol)

-

Solvent: Methanol or THF at 25°C

Products

-

Thioureido intermediates : React with HCN to form 1,3,5-benzotriazepines .

-

Cyclization products : Eliminate H₂S to yield benzimidazole-2-thiones (yield: 35–51%) .

Table 2: Ring-Opening with Selected Nucleophiles

| Nucleophile | Time (h) | Major Product | Yield (%) |

|---|---|---|---|

| HCN | 24 | Benzotriazepine derivative | 25.3 |

| BtH | 24 | Benzimidazole-2-thione | 35.2 |

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable C-H activation:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antitumor Properties

MMB serves as a precursor for the synthesis of novel benzimidazole derivatives that exhibit promising antitumor activities. Research indicates that certain derivatives synthesized from MMB demonstrate significant cytotoxic effects against various cancer cell lines, highlighting its potential in cancer therapy.

Antimicrobial Activity

Benzimidazole derivatives, including MMB, have been reported to possess notable antimicrobial properties. Studies have shown that compounds derived from MMB can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

MMB and its derivatives have been investigated for their anti-inflammatory and analgesic properties. These compounds inhibit cyclooxygenases (COX), which play a crucial role in the inflammatory response. Research has demonstrated that certain MMB derivatives exhibit significant reductions in inflammation and pain in preclinical models .

Biological Interactions

Ligand Design

The nitrogen atoms present in MMB's structure make it a suitable candidate for designing new ligands that can effectively bind to metal ions. These metal-ligand complexes can find applications in catalysis and medicinal chemistry, particularly in the development of new therapeutic agents.

Mechanistic Studies

Research into the interactions of MMB with biological targets is essential for understanding its pharmacological profile. Studies typically focus on how MMB interacts with various enzymes and receptors involved in disease processes, which can inform the development of targeted therapies.

Synthesis and Derivatives

The synthesis of 1-(Methoxymethyl)benzoimidazole can be achieved through various chemical methods involving the reaction of benzimidazole with methoxymethylating agents. This process allows for the modification of the benzimidazole framework to enhance its biological activity and solubility .

Case Studies

-

Case Study 1: Antitumor Activity

A study published in Tetrahedron Letters demonstrated that novel derivatives synthesized from MMB exhibited IC50 values indicating potent cytotoxicity against specific cancer cell lines, suggesting their potential as anticancer agents. -

Case Study 2: Antimicrobial Efficacy

Research conducted by Noolvi et al. (2014) reported that several benzimidazole derivatives, including those derived from MMB, showed substantial antimicrobial activity against both bacterial and fungal strains, outperforming traditional antibiotics in some cases . -

Case Study 3: Anti-inflammatory Mechanism

Mariappan et al. (2015) explored the anti-inflammatory effects of MMB derivatives, finding significant reductions in edema in preclinical models compared to standard treatments like indomethacin, indicating their potential utility in managing inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 1-(Methoxymethyl)benzoimidazole involves its interaction with various molecular targets. In medicinal applications, it can inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its biological effects .

Comparación Con Compuestos Similares

Benzimidazole: The parent compound without the methoxymethyl group.

2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.

5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions

Uniqueness: 1-(Methoxymethyl)benzoimidazole is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance solubility, stability, and interaction with biological targets compared to other benzimidazole derivatives .

Actividad Biológica

1-(Methoxymethyl)benzoimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and other pharmacological properties.

This compound has the molecular formula C10H12N2O, with a molar mass of 176.22 g/mol. The compound's structure allows it to interact with various biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. Various studies have reported their efficacy against a range of bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound varies across different microorganisms. The following table summarizes the MIC values of benzimidazole derivatives against selected pathogens:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Streptococcus faecalis | 4 | |

| Candida albicans | 64 | |

| Aspergillus niger | 64 |

These results indicate that this compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi, making it a promising candidate for further development as an antimicrobial agent .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives on cancer cell lines. For instance, compounds similar to this compound were tested against the MDA-MB-231 breast cancer cell line, showing significant inhibition of cell proliferation.

IC50 Values

The following table presents the IC50 values for various benzimidazole derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 16.38 |

| Other benzimidazoles | MDA-MB-231 | >100 |

The data indicates that this compound exhibits strong antiproliferative activity compared to other derivatives, suggesting its potential as an anticancer agent .

The biological activity of benzimidazole derivatives is often attributed to their ability to induce apoptosis in cancer cells. This process may involve:

- Disruption of mitochondrial membrane potential , leading to the release of pro-apoptotic factors such as cytochrome c.

- Inhibition of key enzymes involved in cell proliferation and survival pathways.

These mechanisms contribute to the observed cytotoxic effects in various cancer models .

Case Studies and Research Findings

Several studies have documented the biological activities of benzimidazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of benzimidazole derivatives exhibited MIC values comparable to standard antibiotics against various bacterial strains, indicating their potential as alternative treatments for infections .

- Anticancer Properties : Research highlighted that specific substitutions on the benzimidazole ring significantly enhance antiproliferative activity against cancer cell lines, with particular focus on lipophilicity and molecular docking studies revealing strong interactions with target proteins involved in tumor growth .

- Broad-Spectrum Applications : Benzimidazoles are recognized not only for their antibacterial and antifungal properties but also for their role as antiparasitic agents, making them valuable in both human and veterinary medicine .

Propiedades

IUPAC Name |

1-(methoxymethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-7-11-6-10-8-4-2-3-5-9(8)11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVBEHIUIDPEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364236 | |

| Record name | 1-(methoxymethyl)benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18249-98-4 | |

| Record name | 1-(methoxymethyl)benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.